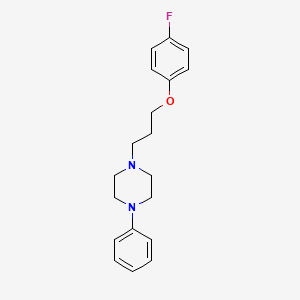
Piperazine, 1-(3-(4-fluorophenoxy)propyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3-(4-fluorophenoxy)propyl)-4-phenyl- is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This particular compound features a piperazine ring substituted with a 4-fluorophenoxypropyl group and a phenyl group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-(4-fluorophenoxy)propyl)-4-phenyl- typically involves the following steps:
Preparation of 4-fluorophenoxypropyl bromide: This intermediate can be synthesized by reacting 4-fluorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
N-alkylation of piperazine: The prepared 4-fluorophenoxypropyl bromide is then reacted with piperazine in the presence of a suitable solvent like acetonitrile or dimethylformamide to yield 1-(3-(4-fluorophenoxy)propyl)piperazine.
Introduction of the phenyl group: The final step involves the reaction of 1-(3-(4-fluorophenoxy)propyl)piperazine with a phenylating agent such as phenylmagnesium bromide or phenylboronic acid under appropriate conditions to obtain the target compound.
Industrial Production Methods
Industrial production of Piperazine, 1-(3-(4-fluorophenoxy)propyl)-4-phenyl- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-(4-fluorophenoxy)propyl)-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the piperazine ring can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in solvents like water, acetone, or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents like tetrahydrofuran or ethanol.
Substitution: Halogenating agents, nucleophiles, or electrophiles in solvents like acetonitrile, dimethylformamide, or dichloromethane.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Reduced forms of the original compound, such as alcohols or amines.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Piperazine, 1-(3-(4-fluorophenoxy)propyl)-4-phenyl- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity as a central nervous system agent, anti-inflammatory agent, or anticancer agent.
Biological Studies: Researchers investigate its interactions with biological targets, such as receptors, enzymes, or ion channels, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound is used as a tool to probe biological pathways and processes, helping to elucidate the roles of specific proteins or signaling pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-(4-fluorophenoxy)propyl)-4-phenyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmission or cellular signaling pathways. The exact mechanism of action depends on the specific biological context and the target involved.
Comparison with Similar Compounds
Similar Compounds
Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl-: Similar structure with a chlorine atom instead of a fluorine atom.
Piperazine, 1-(3-(4-methylphenoxy)propyl)-4-phenyl-: Similar structure with a methyl group instead of a fluorine atom.
Piperazine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl-: Similar structure with a nitro group instead of a fluorine atom.
Uniqueness
Piperazine, 1-(3-(4-fluorophenoxy)propyl)-4-phenyl- is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to certain targets, making it a valuable compound for medicinal chemistry and biological research.
Properties
CAS No. |
84344-34-3 |
|---|---|
Molecular Formula |
C19H23FN2O |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-[3-(4-fluorophenoxy)propyl]-4-phenylpiperazine |
InChI |
InChI=1S/C19H23FN2O/c20-17-7-9-19(10-8-17)23-16-4-11-21-12-14-22(15-13-21)18-5-2-1-3-6-18/h1-3,5-10H,4,11-16H2 |
InChI Key |
GUOQPFNLBAXWIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















